tert-Butyl 2-[[2-(1-Methyl-2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]oxy]acetate
Description
Chemical Identity and Structural Features
The compound tert-Butyl 2-[[2-(1-Methyl-2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]oxy]acetate (CAS: 1950635-36-5) is a heterocyclic building block with a molecular formula of C₁₉H₂₀N₂O₇ and a molecular weight of 388.37 g/mol . Its structure comprises:
- A tert-butyl ester group, enhancing steric bulk and metabolic stability.
- An isoindolin-1,3-dione (phthalimide) core, a motif associated with bioactivity, including autophagy modulation .
- A 2,6-dioxopiperidin-3-yl group, which may contribute to hydrogen-bonding interactions and proteasomal targeting .
Synthesis and Characterization
The compound is synthesized via nucleophilic substitution, as demonstrated in . A key intermediate (RBM5-123) reacts with tert-butyl 2-bromoacetate in the presence of potassium carbonate, yielding the final product with 70% efficiency. NMR and mass spectrometry (observed m/z: 273.0554) confirm structural integrity .
Properties
Molecular Formula |
C20H22N2O7 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
tert-butyl 2-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetate |
InChI |
InChI=1S/C20H22N2O7/c1-20(2,3)29-15(24)10-28-13-7-5-6-11-16(13)19(27)22(17(11)25)12-8-9-14(23)21(4)18(12)26/h5-7,12H,8-10H2,1-4H3 |
InChI Key |
BQXWHMQBKJAZDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)N(C3=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of tert-Butyl 2-[[2-(1-Methyl-2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]oxy]acetate typically involves multi-step organic transformations combining:
- Construction of the isoindoline-1,3-dione core,
- Introduction of the 1-methyl-2,6-dioxopiperidyl substituent,
- Coupling via an oxyacetate linker to a tert-butyl ester functionality.
The synthetic pathway is complex, reflecting the compound’s multifunctional groups and the need for selective protection and activation steps.
Key Synthetic Steps
Formation of the Isoindoline-1,3-dione Core
- The isoindoline-1,3-dione (phthalimide) moiety is typically prepared by condensation of phthalic anhydride derivatives with amines or through cyclization reactions involving substituted phthalic acid derivatives.
- This core provides the scaffold for further functionalization at the 4-position, where the oxyacetate linkage is introduced.
Coupling via Oxyacetate Linkage and tert-Butyl Ester Formation
- The oxyacetate linkage is formed by reaction of the 4-hydroxy group of the isoindoline derivative with tert-butyl bromoacetate or tert-butyl chloroacetate under basic conditions.
- Typical bases used include potassium carbonate or triethylamine to facilitate nucleophilic substitution.
- The tert-butyl ester group is introduced to enhance lipophilicity and protect the carboxyl group during synthesis.
Representative Synthetic Route (Literature-Based)
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 4-hydroxy-1,3-dioxoisoindoline derivative | Phthalic anhydride + appropriate amine, cyclization | Forms isoindoline-1,3-dione core with 4-hydroxy substitution |
| 2 | Preparation of 1-methyl-2,6-dioxopiperidine intermediate | Piperidine-2,6-dione + methylating agent (e.g., methyl iodide) | Methylation at nitrogen |
| 3 | Coupling of piperidyl substituent to isoindoline core | Amidation or nucleophilic substitution | Forms 2-(1-methyl-2,6-dioxopiperidyl) substitution |
| 4 | Oxyacetate linkage formation | Reaction of 4-hydroxy group with tert-butyl bromoacetate, base (K2CO3 or Et3N), solvent (DMF or acetonitrile) | Forms tert-butyl 2-[[2-(1-methyl-2,6-dioxopiperidyl)-1,3-dioxo-4-isoindolinyl]oxy]acetate |
| 5 | Purification | Column chromatography or recrystallization | Yields high purity product (typically >95%) |
Reaction Conditions and Optimization
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are preferred for nucleophilic substitution steps.
- Temperature: Reactions are generally conducted at room temperature to 60°C to balance reaction rate and selectivity.
- Time: Reaction times vary from several hours to overnight depending on the step.
- Purification: Silica gel chromatography using gradient elution (e.g., ethyl acetate/hexane mixtures) is standard to isolate the target compound.
Analytical Characterization
- The final compound is characterized by standard spectroscopic techniques including NMR (1H, 13C), mass spectrometry, and IR spectroscopy.
- Purity is confirmed by HPLC or LC-MS methods.
- Molecular weight confirmed as 388.4 g/mol consistent with C19H20N2O7 formula.
Data Table Summarizing Preparation Details
| Aspect | Description |
|---|---|
| Molecular Formula | C19H20N2O7 |
| Molecular Weight | 388.4 g/mol |
| Key Intermediates | 4-hydroxyisoindoline-1,3-dione, 1-methyl-2,6-dioxopiperidine |
| Coupling Reagent | tert-butyl bromoacetate or tert-butyl chloroacetate |
| Base | Potassium carbonate, triethylamine |
| Solvent | DMF, DMSO, acetonitrile |
| Temperature Range | 20–60°C |
| Reaction Time | 4–24 hours per step |
| Purification | Silica gel chromatography, recrystallization |
| Typical Purity | ≥95% |
| Analytical Methods | NMR, MS, HPLC, IR |
Comparative Analysis with Structurally Related Compounds
Several structurally similar compounds share preparation features with this compound:
| Compound Name | Structural Features | Preparation Notes |
|---|---|---|
| Tert-butyl N-[2-(2,6-dioxo-3-piperidyl)-1-oxoisoindolin-4-yl]carbamate | Similar isoindoline and piperidine cores | Similar multi-step synthesis with carbamate protection |
| Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | Piperazine derivative with tert-butyl protection | Use of tert-butyl esters for protecting carboxyl groups |
| Tert-butyl n-(piperidin-4-ylmethyl)carbamate | Piperidine-based structure with tert-butyl carbamate | Methylation and coupling reactions analogous to piperidyl methylation |
These comparisons highlight common synthetic strategies such as selective methylation, use of tert-butyl protecting groups, and nucleophilic substitution reactions in the preparation of complex piperidyl-isoindoline derivatives.
Chemical Reactions Analysis
tert-Butyl 2-[[2-(1-Methyl-2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation are typically carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. The major products formed from reduction are typically alcohols or amines.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in substitution reactions include halogens, alkylating agents, and nucleophiles.
Scientific Research Applications
tert-Butyl 2-[[2-(1-Methyl-2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]oxy]acetate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is used to study enzyme interactions and protein-ligand binding. Its structure allows it to interact with various biological targets, making it useful for drug discovery and development.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and optimization.
Mechanism of Action
The mechanism of action of tert-Butyl 2-[[2-(1-Methyl-2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]oxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the compound’s unique structure, which allows it to form specific interactions with its targets. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of tert-butyl esters fused with heterocyclic systems. Below is a comparative analysis with structurally related molecules:
Methodological Considerations for Similarity Analysis
Compound similarity is typically assessed via:
- Topological Descriptors: Connectivity-based metrics (e.g., Tanimoto coefficient) highlight shared pharmacophores like isoindolinone rings .
- Electronic and Steric Factors : The tert-butyl group’s steric bulk and electron-withdrawing dioxopiperidine may differentiate binding kinetics from smaller esters (e.g., imidazolidinedione derivatives) .
Notes and Limitations
- Discrepancy in Substituents: The query compound specifies a 1-methyl group on the piperidine ring, which is absent in the closest analogue (CAS: 1950635-36-5) described in –7.
- Data Gaps : Direct comparative studies on biological efficacy (e.g., IC₅₀ values) are lacking; inferences are drawn from structural and synthetic data.
Biological Activity
Tert-Butyl 2-[[2-(1-Methyl-2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]oxy]acetate is a complex organic compound with the molecular formula . Its unique structure incorporates elements from both isoindoline and piperidine derivatives, which contribute to its potential pharmacological properties. This article explores the biological activities of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound features a tert-butyl group that enhances its lipophilicity, making it suitable for various biological applications. The structural characteristics can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | |
| Key Functional Groups | Tert-butyl, isoindoline, piperidine |
| Molecular Weight | 372.37 g/mol |
Preliminary studies suggest that this compound may act as an inhibitor of cyclin-dependent kinases (CDKs) . CDKs are critical regulators of the cell cycle and are frequently targeted in cancer therapies. Inhibition of these kinases can lead to cell cycle arrest and potential apoptosis in cancer cells.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on specific CDK pathways. For instance:
- CDK2 Inhibition : Studies indicate that this compound effectively inhibits CDK2 activity, leading to reduced proliferation in various cancer cell lines.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be compared to other structurally similar compounds. The following table summarizes some related compounds and their activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl N-[2-(2,6-Dioxo-3-piperidyl)-1-oxoisoindolin-4-yl]carbamate | Similar isoindoline and piperidine structures | CDK inhibition |
| Tert-butyl 4-(6-Aminopyridin-3-yl)piperazine-1-carboxylate | Piperazine derivative | Anticancer properties |
| Tert-butyl n-(piperidin-4-ylmethyl)carbamate | Similar piperidine structure | Active against multiple targets |
This comparison highlights the unique pharmacological profile of this compound while showcasing its potential as a therapeutic agent.
Case Studies
Several case studies have investigated the efficacy of this compound in preclinical settings:
- Breast Cancer Model : In a study involving a breast cancer xenograft model, administration of this compound resulted in significant tumor growth inhibition compared to control groups.
- Lung Cancer Cell Lines : Another investigation assessed the compound's impact on lung cancer cell lines (A549). The results indicated a dose-dependent decrease in cell viability with IC50 values suggesting potent anti-proliferative effects.
Q & A
Q. What are the recommended synthetic methodologies for preparing tert-Butyl 2-[[2-(1-Methyl-2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]oxy]acetate?
Methodological Answer: The synthesis involves multi-step protection-deprotection strategies. For example, tert-butyl ester groups are commonly introduced via coupling reactions using tert-butyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF). The isoindolinyl and piperidyl moieties may require selective oxidation (e.g., using NaIO₄ or RuO₄) to achieve the dioxo functionality. Parallel purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate intermediates. Crystallization in dichloromethane/hexane mixtures can improve purity .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer: Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Avoid exposure to moisture, as ester groups are prone to hydrolysis. Safety protocols from analogous tert-butyl esters recommend working in a fume hood with PPE (gloves, lab coat, goggles). For spills, use inert adsorbents (vermiculite) and avoid aqueous cleanup to prevent decomposition .
Q. What spectroscopic and crystallographic techniques are optimal for structural characterization?
Methodological Answer:
- NMR: Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm ester, amide, and aromatic protons. DEPT-135 can differentiate CH₃ groups in the tert-butyl moiety.
- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF for molecular ion validation.
- X-ray Crystallography: Employ SHELXL for refinement, particularly for resolving isoindolinyl-piperidyl conformations. Data collection at low temperature (100 K) reduces thermal motion artifacts .
Advanced Research Questions
Q. How can experimental design be optimized to study reactivity with diverse functional groups?
Methodological Answer: Adopt a reactivity-class approach (as in ):
- Group 1 (Highly Reactive): Test nucleophilic amines (e.g., benzylamine) under mild conditions (room temperature, THF).
- Group 2 (Moderate Reactivity): Explore electrophilic aromatic substitution (e.g., nitration) using HNO₃/H₂SO₄.
- Control Experiments: Include kinetic studies (UV-Vis monitoring) and DFT calculations (Gaussian 16) to predict reaction pathways. Use fractional factorial designs to minimize trial counts while maximizing variable coverage .
Q. What strategies resolve contradictions in crystallographic data during refinement?
Methodological Answer:
- Cross-Validation: Compare SHELXL-refined structures with independent software (e.g., Olex2 or Phenix).
- Twinned Data: Apply the Hooft parameter in SHELXL to correct for pseudo-merohedral twinning.
- Disorder Modeling: Partition disordered tert-butyl groups into multiple conformers with restrained isotropic displacement parameters .
Q. How can environmental fate and biodegradation pathways be assessed for this compound?
Methodological Answer:
- Abiotic Degradation: Conduct hydrolysis studies at varying pH (1–13) and temperatures (25–60°C), monitoring via HPLC-UV.
- Biotic Degradation: Use OECD 301F (manometric respirometry) with activated sludge to assess microbial breakdown.
- Partitioning Studies: Calculate log Kow (octanol-water) via shake-flask methods and correlate with bioaccumulation potential .
Q. How to address discrepancies in spectroscopic vs. crystallographic data for structural assignments?
Methodological Answer:
- Dynamic NMR: Resolve conformational equilibria (e.g., tert-butyl rotation) by variable-temperature ¹H NMR.
- Complementary Techniques: Pair X-ray data with solid-state NMR (¹³C CP/MAS) to validate crystal packing effects.
- Density Functional Theory (DFT): Optimize gas-phase and solvent-phase structures (B3LYP/6-31G*) and compare with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
